molecular formula C28H25NO5 B14085835 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085835
M. Wt: 455.5 g/mol
InChI Key: RYFAAPIGZQAAKZ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or other suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like NaOCH3. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[5][5].

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromene and pyrrole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25NO5/c1-17-9-11-21-20(15-17)26(30)24-25(19-7-5-4-6-8-19)29(28(31)27(24)34-21)14-13-18-10-12-22(32-2)23(16-18)33-3/h4-12,15-16,25H,13-14H2,1-3H3

InChI Key

RYFAAPIGZQAAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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